molecular formula C13H23NO3 B1677801 Cyclopropanecarboxylic acid, 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl ester CAS No. 627085-11-4

Cyclopropanecarboxylic acid, 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl ester

Cat. No.: B1677801
CAS No.: 627085-11-4
M. Wt: 241.33 g/mol
InChI Key: ZWEXEKJLDHNLLA-UHFFFAOYSA-N
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Chemical Reactions Analysis

OT-551 undergoes various chemical reactions, including oxidation and reduction. As a potent catalytic antioxidant, it can neutralize reactive oxygen species, thereby protecting cells from oxidative damage . The compound’s antioxidant properties are crucial for its therapeutic effects in treating age-related macular degeneration and cataracts.

Mechanism of Action

Comparison with Similar Compounds

. Similar compounds include other antioxidants and angiogenesis inhibitors used in the treatment of age-related macular degeneration and cataracts. OT-551’s unique combination of antioxidant and anti-angiogenic properties, along with its ability to penetrate cell membranes, sets it apart from other compounds in this class .

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

627085-11-4

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) cyclopropanecarboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2)7-10(8-13(3,4)14(12)16)17-11(15)9-5-6-9/h9-10,16H,5-8H2,1-4H3

InChI Key

ZWEXEKJLDHNLLA-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1O)(C)C)OC(=O)C2CC2)C

Canonical SMILES

CC1(CC(CC(N1O)(C)C)OC(=O)C2CC2)C

Appearance

Solid powder

627085-11-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-hydroxy-4-cyclopropanecarbonyloxy-2,2,6,6-tetramethylpiperidine hydrochloride
OT-551

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of tempol (1.72 g, 0.01 mmole), cyclopropanecarboxylic acid (0.946 g, 0.011 mmole), and DMAP (0.12, 0.001 mmole) in dichloromethane (25 ml) was added DCC (2.27 g, 0.11 mmole) and the mixture was stirred overnight at room temperature. The mixture was filtered over celite and the solution was evaporated under reduced pressure. The product was isolated by silica gel column chromatography using first hexane and then 10% ethyl acetate in hexane. Yield: 2.26 g (94.1). IR and NMR were consistent with the assigned structure.
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
0.946 g
Type
reactant
Reaction Step One
Name
Quantity
2.27 g
Type
reactant
Reaction Step One
Name
Quantity
0.001 mmol
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 94.1 )
Quantity
2.26 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropanecarboxylic acid, 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl ester
Reactant of Route 2
Reactant of Route 2
Cyclopropanecarboxylic acid, 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl ester
Reactant of Route 3
Cyclopropanecarboxylic acid, 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl ester
Reactant of Route 4
Cyclopropanecarboxylic acid, 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl ester
Reactant of Route 5
Cyclopropanecarboxylic acid, 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl ester
Reactant of Route 6
Cyclopropanecarboxylic acid, 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl ester

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